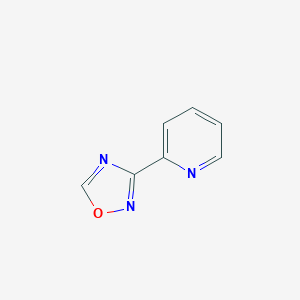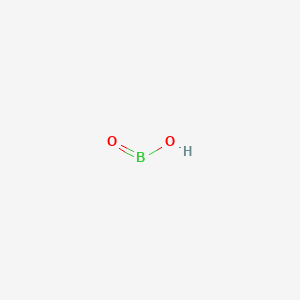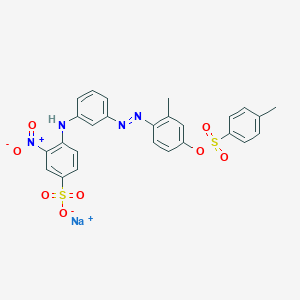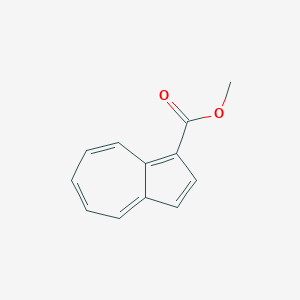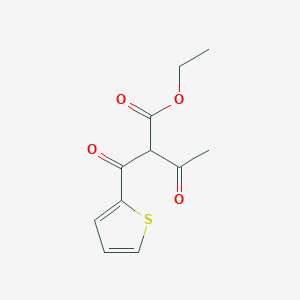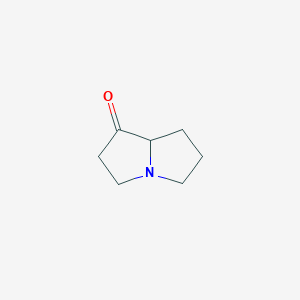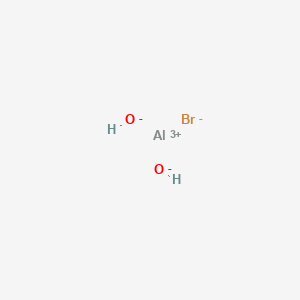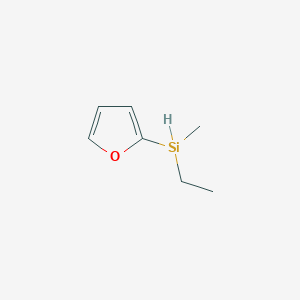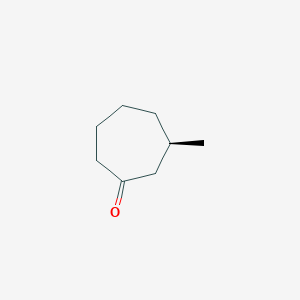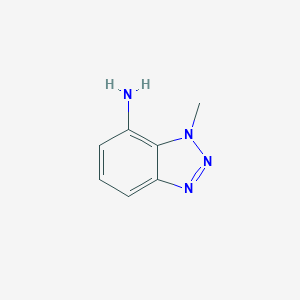
(Tetrahydro-3-furyl)methyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydro-3-furyl)methyl oleate, also known as 9-Octadecenoic acid (Z)-, (tetrahydro-3-furanyl)methyl ester, is an organic compound with the molecular formula C23H42O3 and a molecular weight of 366.58 g/mol . It is a derivative of oleic acid, where the carboxyl group is esterified with a tetrahydro-3-furylmethyl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ether and dimethylformamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Tetrahydro-3-furyl)methyl oleate can be synthesized through a multi-step process:
Esterification: The initial step involves the esterification of 3-hydroxybutyric acid with oleic acid under alkaline conditions to form the corresponding hydroxy ester.
Catalytic Hydrogenation: The hydroxy group is then converted to an ether group through catalytic hydrogenation, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade catalysts and reactors to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (Tetrahydro-3-furyl)methyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and peroxides.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of different esters and amides.
Aplicaciones Científicas De Investigación
(Tetrahydro-3-furyl)methyl oleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of (tetrahydro-3-furyl)methyl oleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and signaling pathways.
Pathways Involved: It modulates pathways related to lipid synthesis, oxidation, and cellular signaling, thereby exerting its effects on cellular functions.
Comparación Con Compuestos Similares
Methyl oleate: An ester of oleic acid with methanol.
Ethyl oleate: An ester of oleic acid with ethanol.
Butyl oleate: An ester of oleic acid with butanol.
Comparison:
Uniqueness: (Tetrahydro-3-furyl)methyl oleate is unique due to the presence of the tetrahydro-3-furyl group, which imparts distinct chemical and physical properties compared to other oleate esters.
Chemical Properties: It has different solubility, reactivity, and stability profiles compared to methyl, ethyl, and butyl oleates.
Propiedades
Número CAS |
150-81-2 |
|---|---|
Fórmula molecular |
C23H42O3 |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
oxolan-3-ylmethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-21-22-18-19-25-20-22/h9-10,22H,2-8,11-21H2,1H3/b10-9+ |
Clave InChI |
NSMHOFMBVBYNJX-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CCOC1 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Key on ui other cas no. |
150-81-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


